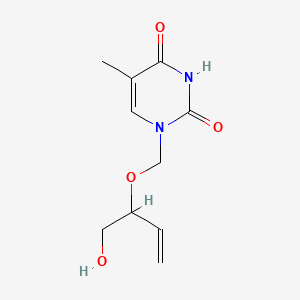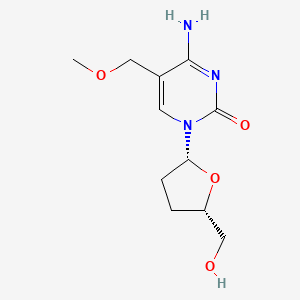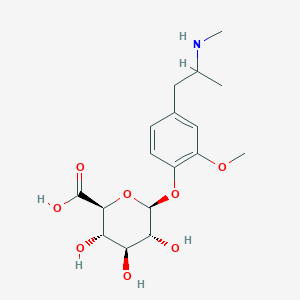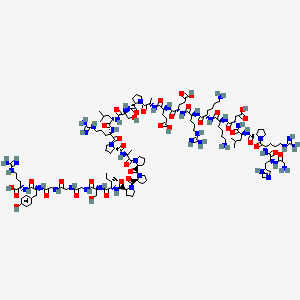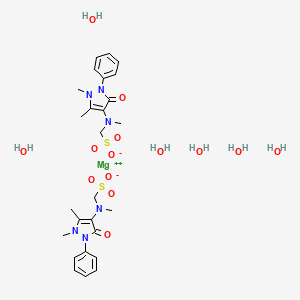
Triethylcholine hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylcholine hydroxide is a quaternary ammonium compound with the chemical formula
C8H21NO2
. It is known for its ability to mimic choline and interfere with the synthesis of acetylcholine, a crucial neurotransmitter in the nervous system. This interference can lead to neuromuscular weakness and other physiological effects .準備方法
Synthetic Routes and Reaction Conditions: Triethylcholine hydroxide can be synthesized through the alkylation of choline or its derivatives. One common method involves the reaction of triethylamine with ethylene oxide, followed by quaternization with methyl iodide and subsequent ion exchange to form the hydroxide salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction of Triethylamine with Ethylene Oxide: This step forms the intermediate triethylcholine.
Quaternization: The intermediate is then quaternized using methyl iodide.
Ion Exchange: The final step involves ion exchange to replace the iodide ion with a hydroxide ion, resulting in this compound.
化学反応の分析
Types of Reactions: Triethylcholine hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and other anions can react with this compound under mild conditions.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted quaternary ammonium compounds.
科学的研究の応用
Triethylcholine hydroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: It serves as a tool to study cholinergic transmission and neuromuscular function.
Medicine: Research on this compound helps in understanding diseases like myasthenia gravis and other neuromuscular disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
Triethylcholine hydroxide exerts its effects by mimicking choline and interfering with the synthesis of acetylcholine at presynaptic nerve endings. This interference leads to a reduction in acetylcholine levels, causing neuromuscular weakness and other autonomic symptoms. The compound’s mechanism involves binding to choline transporters and inhibiting the enzyme choline acetyltransferase, which is responsible for acetylcholine synthesis .
類似化合物との比較
Choline Hydroxide: Similar in structure but with different functional groups.
Tetraethylammonium Hydroxide: Another quaternary ammonium compound with distinct properties.
Hemicholinium-3: A compound that also inhibits choline uptake but with a different mechanism.
Uniqueness: Triethylcholine hydroxide is unique due to its specific ability to mimic choline and selectively interfere with acetylcholine synthesis, making it a valuable tool in neuromuscular research and a potential therapeutic agent for certain disorders.
特性
CAS番号 |
3651-90-9 |
|---|---|
分子式 |
C8H21NO2 |
分子量 |
163.26 g/mol |
IUPAC名 |
triethyl(2-hydroxyethyl)azanium;hydroxide |
InChI |
InChI=1S/C8H20NO.H2O/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H2/q+1;/p-1 |
InChIキー |
GRNRCQKEBXQLAA-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCO.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



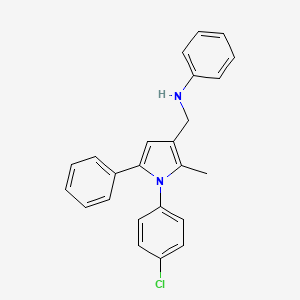

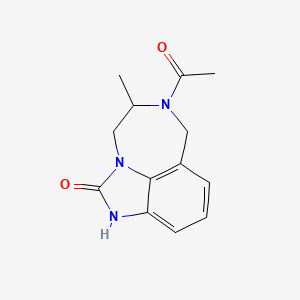
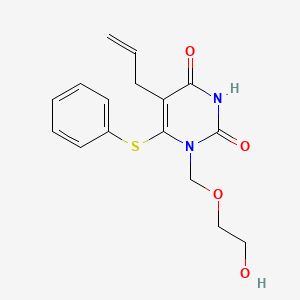
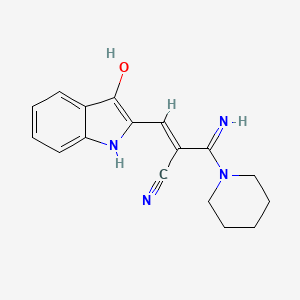

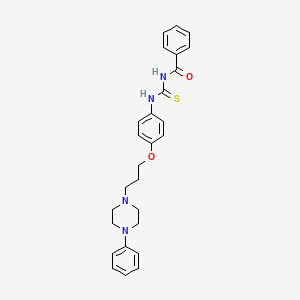
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
